

Application Notes and Protocols: "Semialactone"-Based Fluorescent Probes for Cellular Imaging

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Compound of Interest

Compound Name: *Semialactone*

Cat. No.: *B1153217*

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Introduction

"**Semialactone**"-based fluorescent probes, particularly those built upon the silicon-rhodamine (SiR) scaffold, represent a significant advancement in live-cell imaging. These probes leverage a unique equilibrium between a non-fluorescent, cell-permeable spirolactone form and a highly fluorescent, zwitterionic open form.^{[1][2]} This "turn-on" mechanism, where fluorescence is induced upon binding to a specific intracellular target, provides a high signal-to-noise ratio, making them ideal for a range of applications from standard confocal microscopy to super-resolution techniques like Stimulated Emission Depletion (STED) microscopy.^{[2][3]} Their far-red excitation and emission profiles minimize phototoxicity and cellular autofluorescence, enabling long-term imaging of dynamic cellular processes.^{[4][5]}

These application notes provide an overview of the properties and applications of "**Semialactone**"-based probes, along with detailed protocols for their synthesis and use in cellular imaging.

Key Features and Applications

- **Fluorogenic Nature:** The equilibrium between the non-fluorescent spirolactone and the fluorescent zwitterion results in a significant increase in fluorescence upon target binding,

with some probes exhibiting a more than 100-fold enhancement.[2][4] This allows for no-wash imaging, simplifying experimental workflows.[5]

- **Cell Permeability:** The neutral spirolactone form readily crosses the cell membrane, enabling the labeling of intracellular targets in living cells without the need for permeabilization techniques.[6]
- **Far-Red Spectra:** With excitation and emission wavelengths typically above 640 nm, these probes are well-suited for deep tissue imaging and multiplexing with other fluorescent markers like GFP.[4][7]
- **High Brightness and Photostability:** SiR-based dyes are known for their high brightness and photostability, making them suitable for demanding imaging techniques like STED microscopy.[2][7]
- **Versatile Targeting:** By conjugating the SiR core to various ligands, these probes can be targeted to a wide range of cellular structures and proteins, including the cytoskeleton (actin and tubulin), DNA, mitochondria, and lysosomes.[8]

Data Presentation

Photophysical Properties of Representative "Semialactone"-Based Probes

Probe Name	Target	Excitation Max (λ_{ex} , nm)	Emission Max (λ_{em} , nm)	Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	Quantum Yield (Φ)	Fluorescence Enhancement (Fold Increase)	Reference(s)
SiR-Actin	F-Actin	652	674	1.0×10^5	-	>100	[2][5]
SiR-Tubulin	Microtubules	652	674	1.0×10^5	-	>10	[2]
SiR-DNA	DNA	652	674	1.0×10^5	-	Fluorogenic	[8]
JF ₆₄₆	HaloTag/ SNAP-Tag	646	664	-	-	Fluorogenic	[9]
SiFI	pH sensor	579	599	9.3×10^4	0.53	pH-dependent	[1][10]

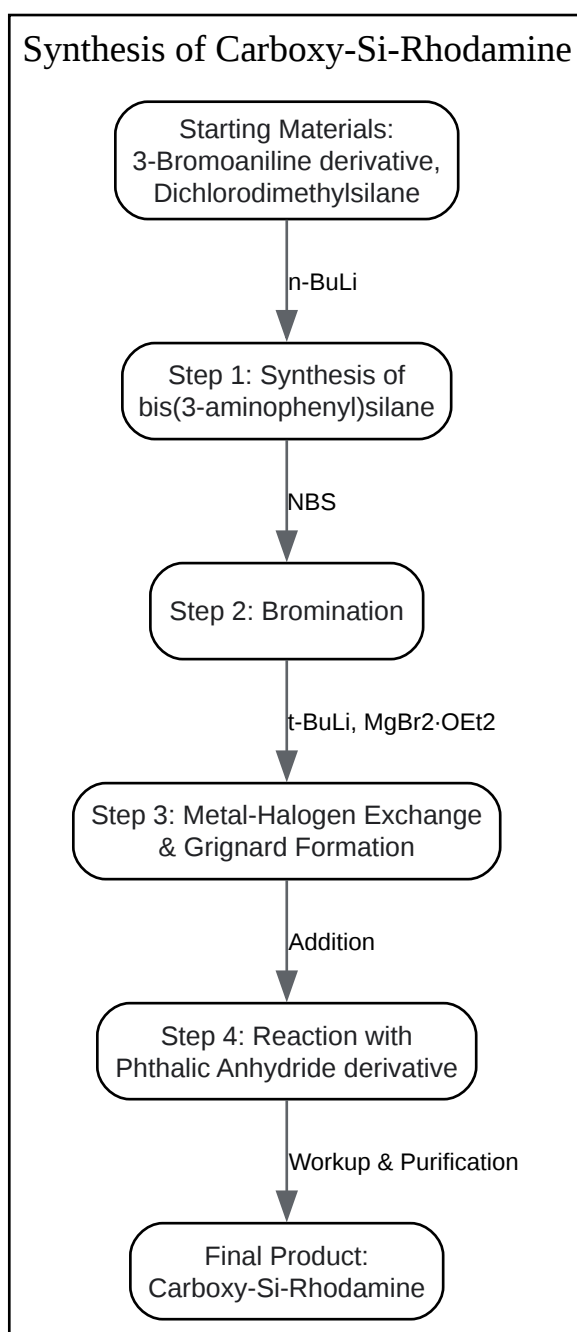
Experimental Protocols

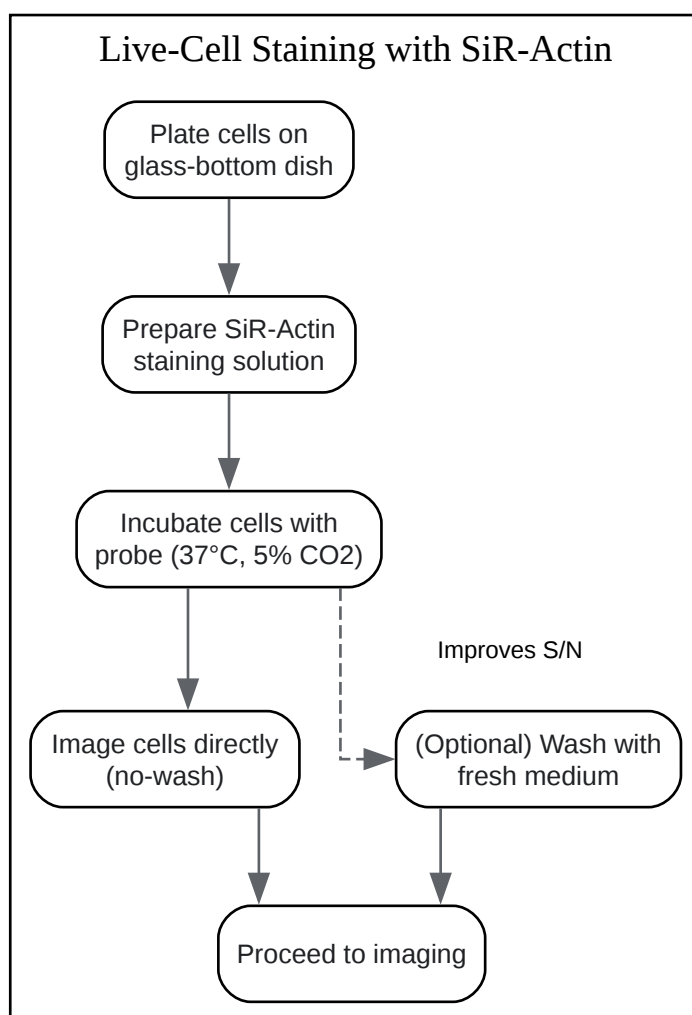
Protocol 1: Synthesis of a Carboxy-Functionalized Si-Rhodamine Core (e.g., for JF₆₄₆)

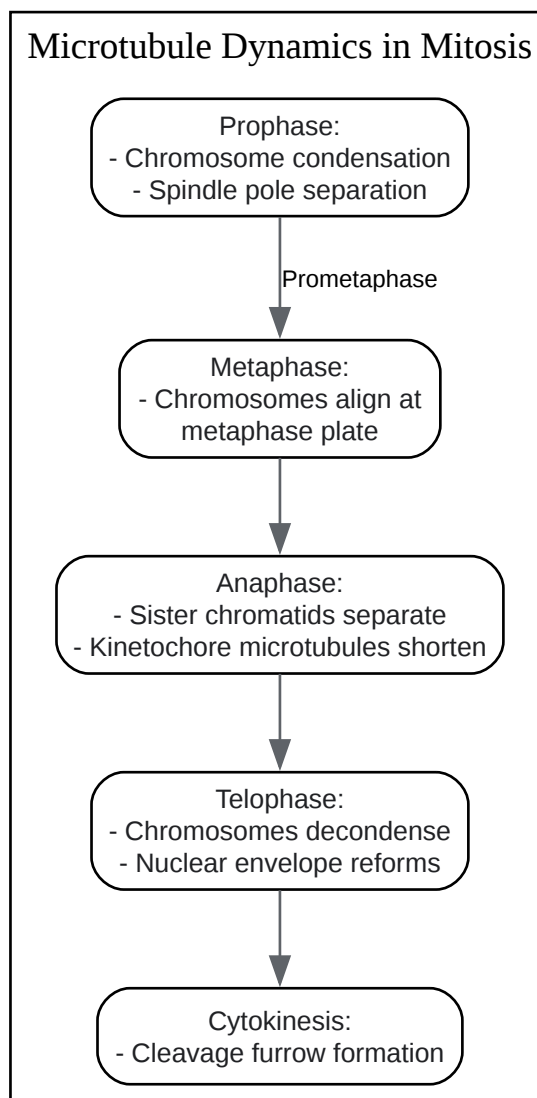
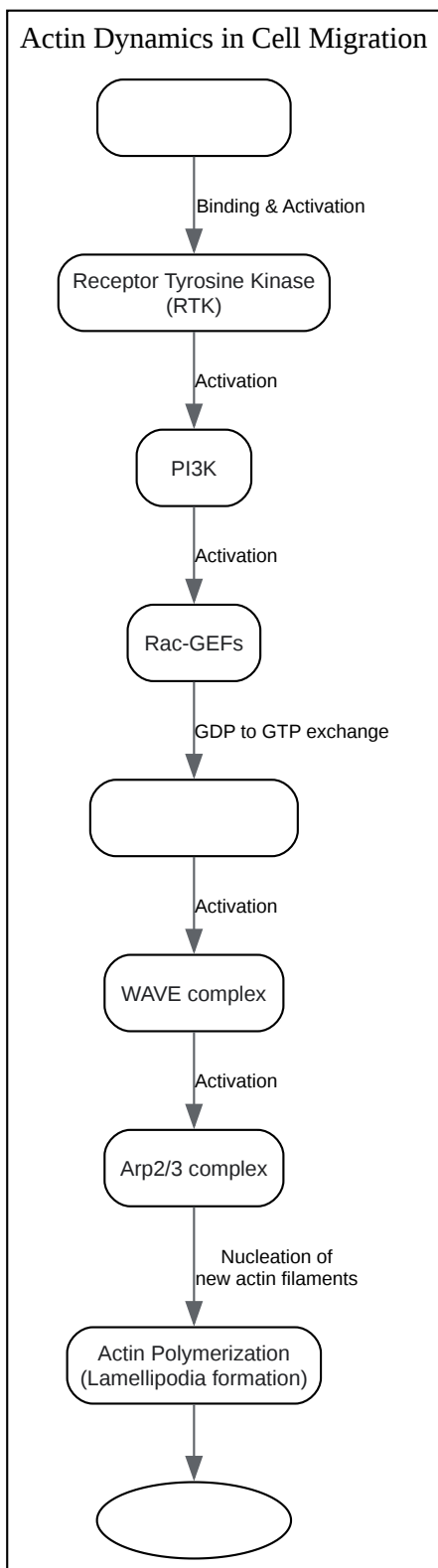
This protocol is a representative synthesis based on established methods for creating Si-rhodamine dyes.[1][10]

Workflow Diagram:

Synthesis of Carboxy-Si-Rhodamine







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